N-(3-chlorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c24-19-6-4-5-17(15-19)16-27-22(29)18-7-9-20(10-8-18)30-23-21(25-11-12-26-23)28-13-2-1-3-14-28/h4-12,15H,1-3,13-14,16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVYAFLODKGWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article discusses its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of several key structural features:
- Chlorobenzyl Group : Enhances lipophilicity and biological activity.
- Piperidinyl-Substituted Pyrazine Ring : Implicated in receptor binding and modulation.
- Benzamide Moiety : Commonly associated with various pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including:
- PI3-Kinase Inhibition : The compound exhibits inhibitory activity against Class I PI3-kinase isoforms, which are crucial in regulating cell growth and survival pathways. This inhibition can lead to reduced tumor cell proliferation and metastasis .
Antitumor Effects
Research indicates that this compound may possess significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through the following mechanisms:
- Inhibition of Tumor Cell Invasion : By targeting PI3K signaling pathways, it reduces the invasive capabilities of cancer cells .
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, enhancing its therapeutic potential .
Case Studies
A series of in vitro studies have demonstrated the efficacy of this compound against different cancer types:
- Breast Cancer : In a study involving MCF-7 breast cancer cells, the compound showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent .
Additional Biological Activities
Beyond its anticancer properties, this compound has also been evaluated for other biological activities:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3-chlorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide can be contextualized by comparing it to analogous benzamide derivatives. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Binding Affinity The 3-chloro-4-fluorobenzyl analog (C23H22ClFN4O2) introduces fluorine, which may enhance binding via halogen bonding or dipole interactions. This modification could improve selectivity for receptors sensitive to electron-withdrawing groups.
Impact of Heterocyclic Cores
- Compounds like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide utilize piperazine and pyridine rings, which are common in dopamine receptor ligands. The target compound’s pyrazine-piperidine system may offer unique conformational flexibility for receptor modulation.
- The pyrazolo-pyridine derivative in demonstrates how fused heterocycles can enhance potency but may complicate synthesis and metabolic clearance.
Pharmacokinetic Considerations
- N-Methyl-3-(4-piperidinyl)benzamide exemplifies a minimalist design with rapid absorption due to low molecular weight (218.30). However, the absence of the pyrazine-ether linkage in the target compound suggests a trade-off between simplicity and target specificity.
Synthetic Accessibility
- The target compound’s synthesis involves coupling a pyrazine intermediate with a benzamide precursor, a strategy shared with analogs in . Fluorinated derivatives (e.g., ) require additional steps for halogen incorporation, increasing synthetic complexity.
Research Findings and Implications
- Structural-Activity Relationship (SAR): The piperidin-1-yl group on pyrazine is critical for maintaining conformational stability, as seen in . Substitutions on the benzyl group (e.g., chloro, fluoro) fine-tune electronic properties without drastically altering the core scaffold.
- Target Hypotheses: Based on analogs like , the target compound may interact with CNS targets (e.g., dopamine or serotonin receptors) or kinases, though experimental validation is needed.
- Optimization Potential: Introducing polar groups (e.g., hydroxyl, amine) or bioisosteric replacements (e.g., replacing chlorine with trifluoromethyl) could balance solubility and activity .
Q & A
Q. What synthetic strategies are employed for constructing the pyrazine-oxy-benzamide scaffold in this compound, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves sequential coupling of the pyrazine and benzamide moieties. Key steps include:
-
Nucleophilic aromatic substitution : Piperidine is introduced to the pyrazine ring under basic conditions (e.g., K₂CO₃ in acetonitrile) .
-
Etherification : The pyrazine-oxy linkage is formed via coupling with a phenolic benzamide derivative, often using trichloroisocyanuric acid (TCICA) as an oxidizing agent .
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Amide coupling : The chlorobenzyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) or acyl chloride intermediates .
-
Critical factors : Reaction temperature (e.g., 0–60°C), solvent polarity (acetonitrile vs. DMF), and stoichiometric ratios influence yield. For example, excess TCICA (>1.2 equiv) improves etherification efficiency .
- Data Table : Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Piperidine Substitution | K₂CO₃, CH₃CN, 50°C, 12h | 65–75% | |
| Etherification | TCICA, CH₃CN, RT, 6h | 70–85% | |
| Amide Coupling | 4-nitrobenzoyl chloride, DCM, 0°C → RT | 60–80% |
Q. Which analytical techniques are most robust for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the chlorobenzyl (δ 7.2–7.4 ppm, aromatic protons) and piperidinyl groups (δ 1.5–2.8 ppm, aliphatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm error.
- HPLC-PDA : Assess purity (>98%) using C18 columns (ACN/water gradient) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine-pyrazine linkage, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers mitigate byproduct formation during the coupling of the piperidine-pyrazine and benzamide moieties?
- Methodological Answer : Byproduct formation (e.g., dimerization or over-oxidation) is addressed via:
-
Protecting-group strategies : Temporarily shield reactive amines (e.g., Boc protection) during etherification .
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Catalytic additives : Use CuI (5 mol%) to accelerate Ullmann-type couplings, reducing side reactions .
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Purification : Normal-phase chromatography (10% MeOH/0.1% NH₄OH) separates regioisomers .
-
Kinetic monitoring : In-situ FTIR tracks reaction progress, enabling early termination to avoid degradation .
- Data Contradiction Analysis :
Conflicting yields (e.g., 60% vs. 85%) in similar reactions may stem from trace moisture (hydrolyzes acyl chlorides) or variable reagent purity. Dry solvents and freshly distilled TCICA improve reproducibility .
- Data Contradiction Analysis :
Q. What computational and experimental approaches resolve discrepancies in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?
- Methodological Answer :
-
Docking studies : Model interactions with targets (e.g., kinases) using Schrödinger Suite or AutoDock Vina to prioritize assays .
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Orthogonal assays : Combine enzymatic (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays to validate target engagement .
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Metabolite profiling : LC-MS/MS identifies off-target effects from metabolites (e.g., hydrolyzed benzamide) .
- Case Study :
In kinase inhibition assays, IC₅₀ values vary due to ATP concentration differences. Standardizing assay conditions (e.g., 1 mM ATP, 25°C) reduces variability .
- Case Study :
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
-
Piperidine modifications : Replace piperidine with azetidine to reduce logP (improves aqueous solubility) while maintaining target affinity .
-
Trifluoromethyl substitution : Introduce CF₃ groups on the benzamide to enhance metabolic stability (blocks cytochrome P450 oxidation) .
-
Pro-drug strategies : Mask polar groups (e.g., hydroxyls) with acetate esters to improve oral bioavailability .
- Data Table : SAR Trends
| Modification | Effect on logP | Metabolic Stability (t₁/₂, h) | Reference |
|---|---|---|---|
| Piperidine → Azetidine | -0.8 | 3.2 → 5.1 | |
| Benzamide-CF₃ substitution | +0.5 | 2.5 → 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
